molecular formula C26H20N4O4S B2758415 2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione CAS No. 326881-79-2

2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione

Cat. No. B2758415
CAS RN: 326881-79-2
M. Wt: 484.53
InChI Key: NXZMMOVOWWENPK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxin ring, a 1,2,4-triazole ring, and an isoindole-1,3-dione group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 1,4-benzodioxin ring and the 1,2,4-triazole ring are both heterocyclic structures, which means they contain atoms other than carbon in the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the heteroatoms in the ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make the compound more polar .

Scientific Research Applications

Isoindole Derivatives Synthesis

Research on isoindole derivatives, including hexahydro-1H-isoindole-1,3(2H)-dione derivatives, has shown significant scientific interest due to their versatile applications, from materials science to pharmacology. A study by Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene, highlighting the compound's potential utility in creating amino and triazole derivatives for various applications (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Photophysical Properties of Phthalimide Derivatives

Another study by Akshaya et al. (2016) focused on the synthesis and solvatochromic behavior of a novel phthalimide derivative containing an isoindole moiety. This research provides insights into the electronic properties of such compounds, which could be leveraged in designing novel materials or probes for biological applications (Akshaya, Varghese, Lobo, Kumari, & George, 2016).

Antimicrobial and Antitubercular Agents

Compounds related to isoindole-1,3-dione, such as those studied by Kumar et al. (2013), have shown promising antimicrobial and antitubercular activities. These findings suggest that derivatives of the chemical compound might also possess similar biological activities, which could be explored for therapeutic applications (Kumar, Prasad, & Chandrashekar, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many 1,4-benzodioxin derivatives are known to have anti-inflammatory properties .

Future Directions

Future research could involve studying the biological activity of this compound and developing synthesis methods for its production .

properties

IUPAC Name

2-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c31-24-18-10-4-5-11-19(18)25(32)29(24)14-15-35-26-28-27-23(30(26)17-8-2-1-3-9-17)22-16-33-20-12-6-7-13-21(20)34-22/h1-13,22H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZMMOVOWWENPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione

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